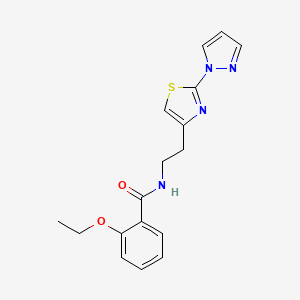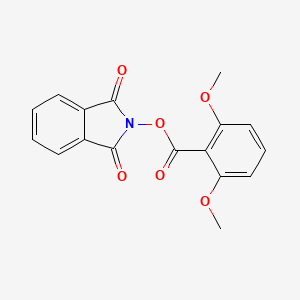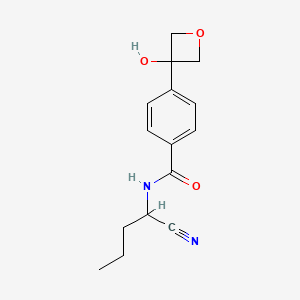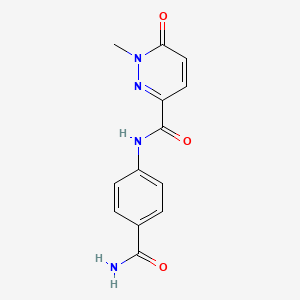
2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acetamide, commonly known as CFTR corrector, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mécanisme D'action
CFTR corrector works by stabilizing the CFTR protein, which is often misfolded and degraded in patients with cystic fibrosis. The compound binds to the CFTR protein and prevents it from being degraded, allowing it to function properly and transport chloride ions in and out of cells.
Biochemical and Physiological Effects:
CFTR corrector has been shown to improve respiratory and digestive function in patients with cystic fibrosis. The compound improves the function of the CFTR protein, leading to improved chloride transport and reduced mucus production in the lungs. This results in improved lung function and reduced risk of respiratory infections. In the digestive system, CFTR corrector improves the function of the pancreas, leading to improved digestion and absorption of nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CFTR corrector is its relatively simple synthesis process, which makes it easy to produce in a laboratory setting. Additionally, the compound has been extensively researched and has shown promising results in clinical trials. However, one of the limitations of CFTR corrector is its specificity for the CFTR protein, which limits its potential applications in other diseases.
Orientations Futures
There are several future directions for research on CFTR corrector. One potential direction is the development of more potent and selective CFTR correctors that can improve the function of the CFTR protein even further. Another direction is the investigation of the long-term effects of CFTR corrector on patients with cystic fibrosis. Additionally, research could be conducted on the potential applications of CFTR corrector in other diseases that involve misfolded proteins. Overall, CFTR corrector shows great promise as a potential therapeutic agent for the treatment of cystic fibrosis and other diseases.
Méthodes De Synthèse
The synthesis of CFTR corrector involves the reaction of 2-chloro-6-fluoroaniline with furan-2-ylacetic acid to form the intermediate compound, which is then reacted with 2-(hydroxypropyl)amine to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
CFTR corrector has been extensively researched for its potential therapeutic applications in the treatment of cystic fibrosis. The compound has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions in and out of cells. This improvement in function leads to improved respiratory and digestive function in patients with cystic fibrosis.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3/c1-15(20,13-6-3-7-21-13)9-18-14(19)8-10-11(16)4-2-5-12(10)17/h2-7,20H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJDGDVHKYYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2908176.png)

![N1-(1-methoxypropan-2-yl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2908179.png)

![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2908181.png)
![N-(3-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908184.png)
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2908185.png)



![N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2908192.png)

